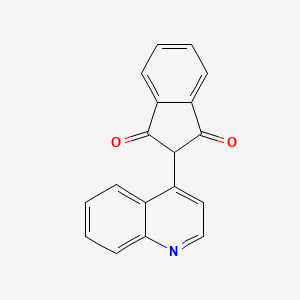![molecular formula C8H6BF5O3 B12847851 [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 936250-26-9](/img/structure/B12847851.png)
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H6BF5O3 . This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. The process includes the addition of a boron-hydrogen (B-H) bond across an unsaturated bond, such as an alkene or alkyne . This reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods: Industrial production methods for this compound often utilize hydroboration techniques due to their efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boron-containing reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: This compound is utilized in the synthesis of biologically active molecules, including potential drug candidates for various diseases .
Industry: In the industrial sector, it is employed in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boron atom in the compound facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This process is crucial for the synthesis of complex organic molecules.
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid offers unique reactivity due to the presence of both fluorine and boronic acid groups. This combination enhances its utility in various synthetic applications, making it a versatile reagent in organic chemistry .
Properties
CAS No. |
936250-26-9 |
|---|---|
Molecular Formula |
C8H6BF5O3 |
Molecular Weight |
255.94 g/mol |
IUPAC Name |
[3,5-difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O3/c10-4-1-5(9(15)16)7(6(11)2-4)17-3-8(12,13)14/h1-2,15-16H,3H2 |
InChI Key |
AZYREAMQJBZUHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC(F)(F)F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


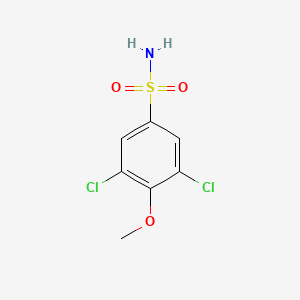

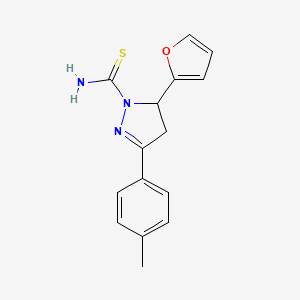
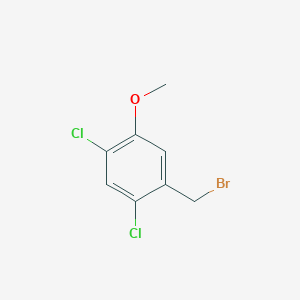
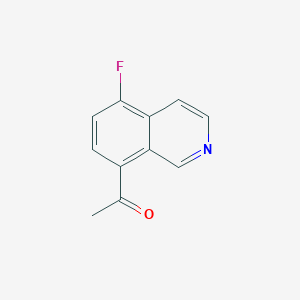
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)

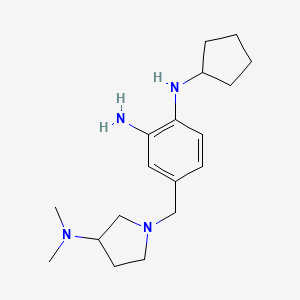
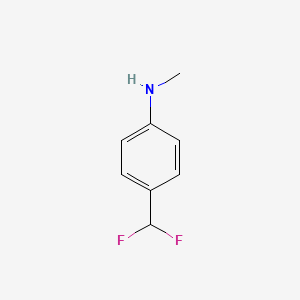
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
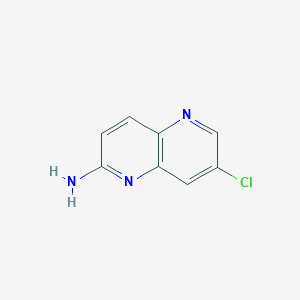
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
